molecular formula C19H16FNO3 B279476 4-[({[5-(4-Fluorophenyl)furan-2-yl]methyl}amino)methyl]benzoic acid

4-[({[5-(4-Fluorophenyl)furan-2-yl]methyl}amino)methyl]benzoic acid

Cat. No.: B279476
M. Wt: 325.3 g/mol
InChI Key: LLICPSSHVBHORL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[({[5-(4-Fluorophenyl)furan-2-yl]methyl}amino)methyl]benzoic acid is a complex organic compound characterized by the presence of a fluorophenyl group, a furan ring, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({[5-(4-Fluorophenyl)furan-2-yl]methyl}amino)methyl]benzoic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the 5-(4-fluorophenyl)-2-furylmethylamine intermediate. This can be achieved through the reaction of 4-fluorobenzaldehyde with furfurylamine under acidic conditions. The resulting intermediate is then subjected to a Mannich reaction with benzoic acid and formaldehyde to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are selected to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-[({[5-(4-Fluorophenyl)furan-2-yl]methyl}amino)methyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.

Major Products

    Oxidation: Furanones and carboxylic acids.

    Reduction: Amines and alcohols.

    Substitution: Halogenated and nitrated derivatives.

Scientific Research Applications

4-[({[5-(4-Fluorophenyl)furan-2-yl]methyl}amino)methyl]benzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 4-[({[5-(4-Fluorophenyl)furan-2-yl]methyl}amino)methyl]benzoic acid involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, while the furan ring contributes to its overall stability and reactivity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[({[5-(4-Fluorophenyl)furan-2-yl]methyl}amino)methyl]benzoic acid is unique due to its combination of a fluorophenyl group, a furan ring, and a benzoic acid moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H16FNO3

Molecular Weight

325.3 g/mol

IUPAC Name

4-[[[5-(4-fluorophenyl)furan-2-yl]methylamino]methyl]benzoic acid

InChI

InChI=1S/C19H16FNO3/c20-16-7-5-14(6-8-16)18-10-9-17(24-18)12-21-11-13-1-3-15(4-2-13)19(22)23/h1-10,21H,11-12H2,(H,22,23)

InChI Key

LLICPSSHVBHORL-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CNCC2=CC=C(O2)C3=CC=C(C=C3)F)C(=O)O

Canonical SMILES

C1=CC(=CC=C1C[NH2+]CC2=CC=C(O2)C3=CC=C(C=C3)F)C(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.